8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been a subject of considerable research interest. Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives are diverse. For instance, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.63 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Transformation A study by Hargitai et al. (2018) outlines a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which is then transformed into 1,8-disubstituted tetrahydroisoquinolines. These derivatives serve as building blocks in synthesizing potential central nervous system drug candidates, highlighting the compound's utility in medicinal chemistry (Hargitai, Nagy, Halász, Simig, & Volk, 2018).
Antibacterial Properties Al-Hiari et al. (2007) explored the synthesis of new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. This research demonstrates the potential of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives in creating effective antibacterial agents, particularly against gram-positive and gram-negative bacteria (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Metal Ion Sensing Moon et al. (2004) developed an 8-hydroxyquinoline derivative with appended boron-dipyrromethene function, exhibiting pronounced Hg(2+)-selective on-off-type fluoroionophoric properties. This highlights the application of derivatives of this compound in environmental monitoring and analytical chemistry, particularly in detecting heavy metal ions in solutions (Moon, Cha, Kim, & Chang, 2004).
Anticancer Activity Kuramoto et al. (2003) studied a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, showing potent antibacterial activities and suggesting its potential in developing new anticancer agents. The structural and activity relationship analysis indicates that the compound's conformation is crucial for its antibacterial and possibly anticancer activities (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Future Directions
Tetrahydroisoquinoline derivatives, including 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline, continue to garner attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel THIQ analogs with potent biological activity, improving synthetic strategies, and exploring new applications in medicinal chemistry .
Properties
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPEIUEFDBDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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